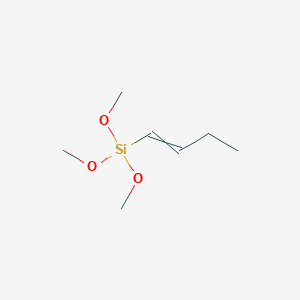
(But-1-en-1-yl)(trimethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(But-1-en-1-yl)(trimethoxy)silane is an organosilicon compound with the chemical formula C7H16O3Si. This compound is characterized by the presence of a but-1-en-1-yl group attached to a silicon atom, which is further bonded to three methoxy groups. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (But-1-en-1-yl)(trimethoxy)silane typically involves the reaction of but-1-ene with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:
But-1-ene+Trimethoxysilane→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(But-1-en-1-yl)(trimethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Addition Reactions: The double bond in the but-1-en-1-yl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often facilitated by heating or using catalysts such as acids or bases.
Addition Reactions: Common reagents include halogens, hydrogen, and other electrophiles.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane polymers.
Addition Reactions: Formation of various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
(But-1-en-1-yl)(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mécanisme D'action
The mechanism of action of (But-1-en-1-yl)(trimethoxy)silane involves the hydrolysis of methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for its role as a coupling agent, as it allows the compound to form strong bonds with both organic and inorganic substrates. The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxysilane: Lacks the but-1-en-1-yl group, making it less versatile in certain applications.
(7-Octen-1-yl)trimethoxysilane: Similar structure but with a longer carbon chain, which can affect its reactivity and applications.
Uniqueness
(But-1-en-1-yl)(trimethoxy)silane is unique due to the presence of the but-1-en-1-yl group, which provides additional reactivity and versatility compared to other trimethoxysilanes. This makes it particularly useful in applications requiring strong adhesion and compatibility with both organic and inorganic materials .
Propriétés
Numéro CAS |
53175-86-3 |
|---|---|
Formule moléculaire |
C7H16O3Si |
Poids moléculaire |
176.28 g/mol |
Nom IUPAC |
but-1-enyl(trimethoxy)silane |
InChI |
InChI=1S/C7H16O3Si/c1-5-6-7-11(8-2,9-3)10-4/h6-7H,5H2,1-4H3 |
Clé InChI |
JUWLSSIMBQOVCN-UHFFFAOYSA-N |
SMILES canonique |
CCC=C[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
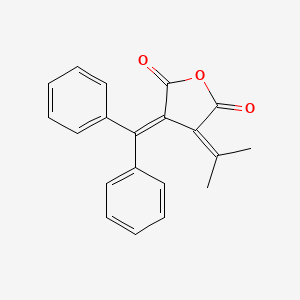
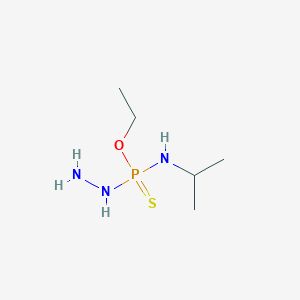
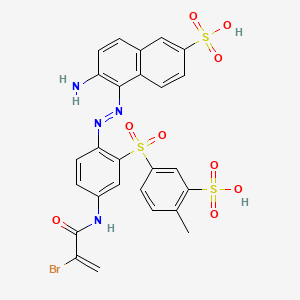
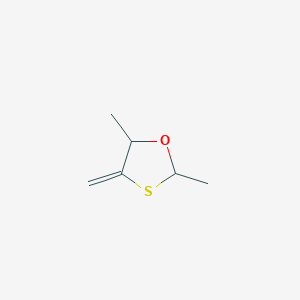
![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
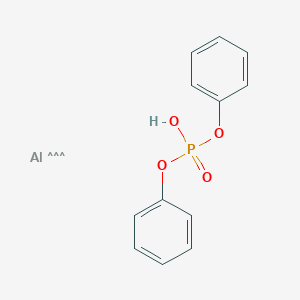
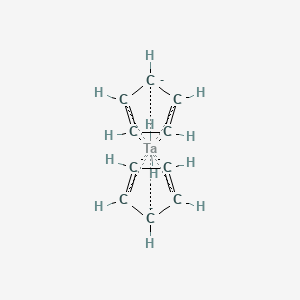

![6,7-Dihydro-5H-indeno[5,6-b]thiophene](/img/structure/B14635773.png)

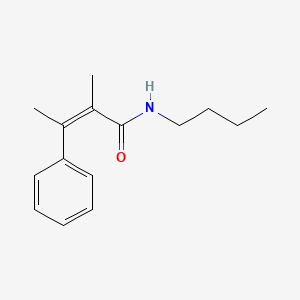
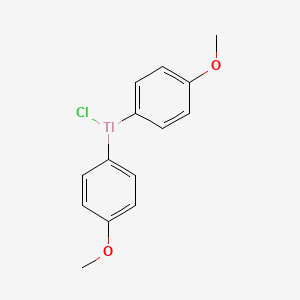
![3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile](/img/structure/B14635809.png)
